molecular formula C8H3BrN2O B13759656 5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile CAS No. 62936-64-5

5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile

Cat. No.: B13759656
CAS No.: 62936-64-5
M. Wt: 223.03 g/mol
InChI Key: QZBJYMTTWGMJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile: is an organic compound with the molecular formula C8H3BrN2O. It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with a bromine atom at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile typically involves the bromination of 2-hydroxy-1,3-benzenedicarbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Hydroxy-1,3-benzenedicarbonitrile: Lacks the bromine substitution, leading to different reactivity and properties.

    5-Chloro-2-hydroxy-1,3-benzenedicarbonitrile: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.

    5-Fluoro-2-hydroxy-1,3-benzenedicarbonitrile: Contains a fluorine atom, which affects its reactivity and applications

Uniqueness: The presence of the bromine atom in 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62936-64-5

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

IUPAC Name

5-bromo-2-hydroxybenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H3BrN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H

InChI Key

QZBJYMTTWGMJBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.